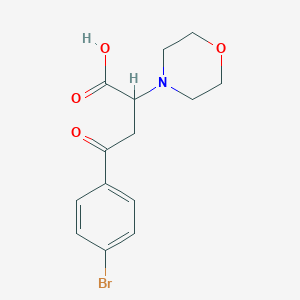

Acide 4-(4-bromophényl)-2-morpholino-4-oxobutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a morpholine ring, and a butanoic acid moiety

Applications De Recherche Scientifique

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid has diverse applications in scientific research:

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 4-Bromophenylacetic acid, a related compound, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .

Biochemical Pathways

Related compounds, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway . These reactions could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This could potentially impact the bioavailability of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid.

Result of Action

Related compounds have shown various biological and pharmacological activities, including antimicrobial and anticancer activities .

Action Environment

The success of the suzuki–miyaura (sm) cross-coupling reaction, which could potentially be involved in the action of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid could potentially be influenced by environmental factors such as temperature and pH.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid typically involves the following steps:

Formation of the Morpholino Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are typically dehalogenated compounds or reduced functional groups.

Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylacetic acid: Shares the brominated phenyl ring but lacks the morpholine and butanoic acid moieties.

4-(4-Bromophenyl)butanoic acid: Similar structure but without the morpholine ring.

N-(4-(4-Bromophenyl)thiazole): Contains a thiazole ring instead of the morpholine ring.

Uniqueness

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is unique due to the combination of the brominated phenyl ring, morpholine ring, and butanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid (CAS No: 35046-27-6) is a compound of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is C14H16BrNO4. It features a bromophenyl group, a morpholine ring, and a keto acid moiety, which contribute to its unique biological properties. The compound's structure can be depicted as follows:

| Component | Structure Description |

|---|---|

| Bromophenyl Group | A phenyl ring substituted with a bromine atom |

| Morpholine Ring | A six-membered ring containing one nitrogen atom |

| Keto Acid Moiety | Contains a carbonyl group adjacent to a carboxylic acid |

Antimicrobial Activity

Research indicates that derivatives of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, highlighting its potential in treating inflammatory diseases .

Anticancer Potential

A significant area of research focuses on the anticancer activity of this compound. In cell line studies, particularly against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cells, 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid showed promising cytotoxic effects. The IC50 values obtained from these studies indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) IC50 Value (µg/mL) |

|---|---|---|

| MCF-7 | 6.40 | 9.18 |

| A-549 | 22.09 | 15.06 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

The mechanism through which 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific molecular targets within cancer cells and pathogens. Preliminary studies suggest that it may modulate signaling pathways related to cell survival and apoptosis .

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the bromophenyl moiety significantly impacted activity levels.

- Cytotoxicity Assays : In vitro assays using MCF-7 and A-549 cell lines demonstrated that structural variations in the compound could enhance or diminish cytotoxic effects, emphasizing the importance of chemical structure in therapeutic efficacy.

- Inflammation Models : Animal models have been used to evaluate the anti-inflammatory effects, showing reduced edema and inflammatory markers upon treatment with the compound .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-morpholin-4-yl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c15-11-3-1-10(2-4-11)13(17)9-12(14(18)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZQLIFKZUNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.